2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one molecular weight and exact mass
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one molecular weight and exact mass
An In-depth Technical Guide on 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one: Properties and Application in PDE10A Inhibition
This technical guide provides a comprehensive overview of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its fundamental physicochemical properties, its primary mechanism of action as a phosphodiesterase 10A (PDE10A) inhibitor, and a detailed experimental protocol for its characterization. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics for central nervous system disorders.
Core Molecular Attributes
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is a structurally complex molecule featuring a fused ring system. Its accurate molecular weight and mass are critical for analytical and synthetic applications.
Chemical Structure
The chemical structure, represented by the SMILES string c1ncn(c12)c3c([nH]c2=O)ccc(n3)Cl, reveals the key functional groups and stereochemistry.[1]
Experimental Protocol: In Vitro PDE10A Inhibition Assay
To characterize the inhibitory potential of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, a fluorescence polarization (FP) assay is a robust and high-throughput method. This protocol is based on commercially available assay kits and established methodologies. [2][3][4]
Principle of the Fluorescence Polarization Assay
The assay measures the change in the rotational speed of a fluorescently labeled substrate (e.g., FAM-cAMP) upon enzymatic cleavage by PDE10A. The small, freely rotating substrate exhibits low fluorescence polarization. When PDE10A hydrolyzes the substrate, the resulting fluorescent monophosphate binds to a larger binding agent, causing the complex to tumble more slowly in solution and thus increasing the fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a low polarization signal.
Workflow
Step-by-Step Methodology
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP)
-
PDE Assay Buffer
-
Binding Agent and Diluent
-
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (test compound)
-
Positive control inhibitor (e.g., Papaverine)
-
Black, low-binding 96-well microplate
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare the complete PDE Assay Buffer as per the manufacturer's instructions (typically involves adding DTT).
-
Dilute the FAM-cAMP stock solution to a working concentration of 200 nM in PDE Assay Buffer. [2] * Prepare a serial dilution of the test compound and the positive control in PDE Assay Buffer. The concentrations should span a range appropriate for determining the IC50 value.
-
On ice, dilute the PDE10A enzyme to a working concentration of 10-20 pg/µL in PDE Assay Buffer. [2]
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank wells: Add 25 µL of PDE Assay Buffer.
-
Substrate Control wells: Add 25 µL of the 200 nM FAM-cAMP solution.
-
Positive Control wells: Add 25 µL of the 200 nM FAM-cAMP solution.
-
Test Inhibitor wells: Add 25 µL of the 200 nM FAM-cAMP solution.
-
Add 5 µL of the respective test compound dilutions or the positive control to the "Test Inhibitor" and "Positive Control" wells. Add 5 µL of buffer to the "Blank" and "Substrate Control" wells. [2]
-
-
Enzyme Reaction:
-
To the "Substrate Control" and "Blank" wells, add 20 µL of PDE Assay Buffer.
-
Initiate the reaction by adding 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Prepare the binding agent by diluting it 1:100 with the binding agent diluent. [2] * Add 100 µL of the diluted binding agent to all wells. This will stop the enzymatic reaction.
-
Incubate the plate at room temperature for 30 minutes with gentle agitation.
-
Read the fluorescence polarization on a microplate reader at an excitation wavelength of ~470 nm and an emission wavelength of ~528 nm.
-
-
Data Analysis:
-
Subtract the "Blank" well values from all other measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control" and "Substrate Control" wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one represents a promising chemical entity within a class of potent PDE10A inhibitors. Its detailed characterization, including the determination of its precise molecular attributes and its inhibitory activity through robust in vitro assays, is a critical step in the drug discovery and development process. The methodologies and scientific context provided in this guide offer a solid foundation for researchers to further investigate this and related compounds for their therapeutic potential in treating neuropsychiatric disorders.
References
-
Baumgärtel, K., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitors. Journal of Medicinal Chemistry, 53(11), 4383-4401. Available at: [Link]
-
BPS Bioscience. (n.d.). PDE10A Assay Kit Datasheet (Catalog #60400). Available at: [Link]
-
BPS Bioscience. (n.d.). PDE10A Assay Kit (FP) Datasheet (Catalog #79793). Available at: [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]
-
Khatik, G. L., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. Available at: [Link]
-
Gamage, S. A., et al. (2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry, 45(3), 740-743. Available at: [Link]
-
Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. Available at: [Link]
